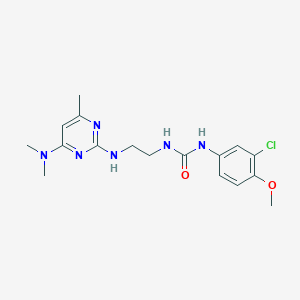![molecular formula C26H28FN3OS B2889682 2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide CAS No. 478260-50-3](/img/structure/B2889682.png)
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide is a useful research compound. Its molecular formula is C26H28FN3OS and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Molecular Probes
Fluorescent Solvatochromic Dyes : A study on 2,5-Diphenyloxazoles, which share structural motifs with the compound , outlines their development as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their potential as ultra-sensitive fluorescent molecular probes for studying biological events and processes. Such compounds' fluorescence-environment dependence, long emission wavelengths, and high fluorescence quantum yields make them suitable for developing sensitive probes in biological research (Diwu et al., 1997).
Radioligands for Imaging
Selective Radioligands for PET Imaging : Research on 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related to the target compound, discusses their application as selective ligands for the translocator protein (18 kDa), useful in positron emission tomography (PET) imaging. Specifically, DPA-714, a compound within this series, was designed for in vivo imaging by including a fluorine atom for labeling with fluorine-18, demonstrating the role of such compounds in developing radioligands for neuroimaging and studying brain disorders (Dollé et al., 2008).
Thermal and Antimicrobial Properties
Thermal and Antimicrobial Studies : A study on sulfanilamide derivatives, including compounds with structural features resembling the target molecule, examined their thermal properties and antimicrobial activities. This research highlights the potential of such compounds in developing new materials with specific thermal characteristics and applications in antimicrobial treatments (Lahtinen et al., 2014).
Potential Pesticides
N-Derivatives as Potential Pesticides : Investigation into N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which bears a resemblance in functional groups to the compound of interest, has characterized these compounds by X-ray powder diffraction, identifying them as potential pesticides. This study suggests the utility of such derivatives in agricultural sciences for the development of new pesticide formulations (Olszewska et al., 2011).
Propriétés
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3OS/c1-19-8-11-25(20(2)16-19)32-18-26(31)28-21-9-10-24(23(27)17-21)30-14-12-29(13-15-30)22-6-4-3-5-7-22/h3-11,16-17H,12-15,18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIRVXMBBUFGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)
![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)
![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2889606.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide](/img/structure/B2889607.png)

![6,7-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2889613.png)
![(1H-benzo[d]imidazol-5-yl)(3-phenylazepan-1-yl)methanone](/img/structure/B2889617.png)

![3-[(2,5-dimethoxyphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2889619.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B2889622.png)